molecular formula C5H3BrO3 B178119 2-Bromofuran-3-carboxylic acid CAS No. 197846-05-2

2-Bromofuran-3-carboxylic acid

Cat. No. B178119
CAS RN: 197846-05-2
M. Wt: 190.98 g/mol
InChI Key: UJNWWTUUYCCIFL-UHFFFAOYSA-N
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Description

2-Bromofuran-3-carboxylic acid is a heterocyclic compound . It has been reported in the synthesis of dioxaspiro [5.5]undecane frameworks .


Synthesis Analysis

The synthesis of 2-Bromofuran-3-carboxylic acid involves several steps. It has been used in the synthesis of butenolides and intramolecular reactions . The compound has a molecular weight of 190.98 .


Molecular Structure Analysis

The molecular structure of 2-Bromofuran-3-carboxylic acid is C5H3BrO3 . The compound is solid in form and has a melting point of 160-163 °C .


Chemical Reactions Analysis

2-Bromofuran-3-carboxylic acid is involved in various chemical reactions. It is used in the synthesis of dioxaspiro [5.5]undecane frameworks . It is also found in the synthesis of butenolides and intramolecular reactions .


Physical And Chemical Properties Analysis

2-Bromofuran-3-carboxylic acid is a solid compound with a melting point of 160-163 °C . It has a molecular weight of 190.98 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

2-Bromofuran-3-carboxylic acid and its derivatives play a pivotal role in various synthesis processes and chemical transformations:

  • Synthetic Pathways and Product Development : It's used in the synthesis of diverse chemical compounds, such as 2-arylbenzofuran-3-carboxylic acids, showcasing its utility in creating complex molecules and natural products like moracin M under mild conditions (Xu et al., 2015). Similarly, it's involved in optimizing the synthesis of chromone-2-carboxylic acids, crucial for discovering chromone-based multitarget-directed ligands, highlighting its role in speeding up the discovery process in the pharmaceutical domain (Cagide et al., 2019).

  • Electrochemical Processes : The compound is also significant in electrochemical procedures, for example, in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to yield 6-aminonicotinic acid, demonstrating its role in environmentally friendly and sustainable chemical processes (Feng et al., 2010).

  • Facilitating Structural Elucidation : 2-Bromofuran-3-carboxylic acid derivatives aid in the structural elucidation of other chemical compounds, as seen in the study of halogenated carboxylic acids where they are indispensable in understanding hydrogen bonding motifs and preferred conformations in solid-state structures (Seidel et al., 2020).

Applications in Material Science and Biomass Utilization

  • Material Science : The compound is employed in the preparation of 2-bromofuran, which is a precursor for various arylfurans through palladium-catalyzed Suzuki coupling reactions, indicating its importance in material science and chemical manufacturing (Raheem et al., 2010).

  • Biomass Conversion : It's also instrumental in transforming biomass into valuable chemicals, such as in the synthesis of 2,5-furandicarboxylic acid from furoic acid, offering a sustainable alternative to petrochemicals in the polymer industry (Zhang et al., 2017).

  • Polymer Chemistry : In polymer chemistry, it aids in the facile attachment of functional moieties to crosslinked polystyrene beads via robust linkages through Suzuki reactions, showing its versatility in functionalizing polymers for various applications (Kell et al., 2001).

Safety And Hazards

2-Bromofuran-3-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

properties

IUPAC Name

2-bromofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO3/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNWWTUUYCCIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611117
Record name 2-Bromofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromofuran-3-carboxylic acid

CAS RN

197846-05-2
Record name 2-Bromofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromofuran-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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